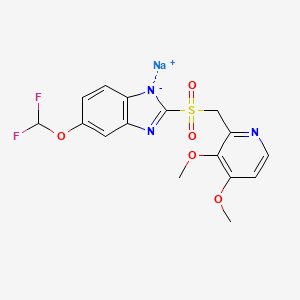

Pantoprazole Impurity A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pantoprazole Impurity A, also known as 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole, is a related compound of Pantoprazole. Pantoprazole is a proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome. Impurities in pharmaceutical compounds, such as this compound, are critical to identify and control to ensure the safety and efficacy of the drug.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pantoprazole Impurity A is typically synthesized through the oxidation of Pantoprazole sulfoxide. The process involves the use of oxidizing agents such as hydrogen peroxide (H2O2), sodium perborate (NaBO3·4H2O), or m-chloroperoxybenzoic acid (MCPBA) under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves a one-pot process where 2-chloro methyl 3,4-dimethoxy pyridine hydrochloride reacts with 2-mercapto-5-difluoromethoxy benzimidazole in an organic solvent system. This reaction is facilitated by a phase transfer catalyst and further treated with aqueous sodium hypohalite solution comprising sodium hydroxide to obtain Pantoprazole sodium in high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Pantoprazole Impurity A undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary reaction is the oxidation of Pantoprazole sulfoxide to form this compound .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium perborate, m-chloroperoxybenzoic acid.

Reduction: Common reducing agents like sodium borohydride.

Substitution: Halogenation reactions using reagents like chlorine or bromine.

Major Products: The major product formed from the oxidation of Pantoprazole sulfoxide is this compound. Other byproducts may include sulfone derivatives and other related impurities .

Wissenschaftliche Forschungsanwendungen

Pantoprazole Impurity A is primarily used in the pharmaceutical industry for quality control and validation processes. It helps in:

Analytical Method Development: Used as a reference standard in high-performance liquid chromatography (HPLC) to ensure the purity of Pantoprazole.

Stability Studies: Helps in understanding the stability and degradation pathways of Pantoprazole.

Toxicological Studies: Assists in evaluating the safety profile of Pantoprazole by studying the effects of its impurities.

Wirkmechanismus

Pantoprazole Impurity A, like Pantoprazole, is believed to inhibit the H+/K±ATPase enzyme system at the secretory surface of the gastric parietal cell. This inhibition leads to a reduction in gastric acid secretion. The exact molecular targets and pathways involved in the action of this compound are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Pantoprazole Related Compound B: 5-(Difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole.

Pantoprazole Related Compound D & F Mixture: A mixture consisting of 5-(difluoromethoxy)-2-[(RS)-[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1-methyl-1H-benzimidazole and 6-(difluoromethoxy)-2-[(RS)-[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1-methyl-1H-benzimidazole.

Uniqueness: Pantoprazole Impurity A is unique due to its specific formation through the oxidation of Pantoprazole sulfoxide. Its presence and control are crucial for ensuring the safety and efficacy of Pantoprazole as a pharmaceutical product .

Eigenschaften

Molekularformel |

C16H14F2N3NaO5S |

|---|---|

Molekulargewicht |

421.4 g/mol |

IUPAC-Name |

sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfonyl]benzimidazol-1-ide |

InChI |

InChI=1S/C16H14F2N3O5S.Na/c1-24-13-5-6-19-12(14(13)25-2)8-27(22,23)16-20-10-4-3-9(26-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1 |

InChI-Schlüssel |

PPJKKLJCWYSBLD-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13401776.png)

![2-methyl-6-(4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enal](/img/structure/B13401795.png)

![4-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13401840.png)

![4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane;4-ethoxy-1-methylidene-2-(2-methylpropylidene)cyclohexane;3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol;1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] prop-2-enoate](/img/structure/B13401848.png)

![2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide](/img/structure/B13401861.png)